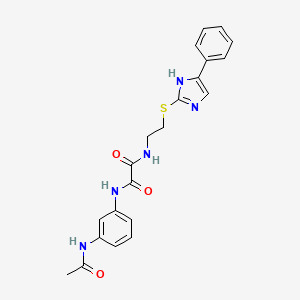

N1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Description

N1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is an oxalamide derivative featuring a 3-acetamidophenyl group and a 4-phenylimidazole-thioethyl moiety. Its structure combines aromatic, heterocyclic, and sulfur-containing groups, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-14(27)24-16-8-5-9-17(12-16)25-20(29)19(28)22-10-11-30-21-23-13-18(26-21)15-6-3-2-4-7-15/h2-9,12-13H,10-11H2,1H3,(H,22,28)(H,23,26)(H,24,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJORDSDWPWRQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves the following steps:

Formation of the Imidazole Derivative: The starting material, 4-phenyl-1H-imidazole, is synthesized through a condensation reaction involving benzaldehyde and glyoxal in the presence of ammonium acetate.

Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.

Oxalamide Formation: The final step involves the reaction of the thioether with oxalyl chloride and 3-acetamidophenylamine under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to N1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide have demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Breast carcinoma (MDA-MB-231)

- Prostate carcinoma (PPC-1)

- Glioblastoma (U-87)

These studies show that the introduction of imidazole rings can enhance the interaction with biological targets, potentially leading to improved therapeutic efficacy .

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazole derivatives demonstrated that certain modifications led to enhanced activity against breast cancer cells. The compound's ability to inhibit cell growth was assessed using MTT assays, revealing IC50 values in the micromolar range, indicating potent activity .

Case Study 2: Antitubercular Screening

In vitro screening of related oxalamide compounds has shown promising results against Mycobacterium tuberculosis. Compounds were tested for their Minimum Inhibitory Concentration (MIC), with some derivatives exhibiting MIC values lower than those of standard antitubercular drugs .

Data Tables

| Compound Name | Structure | Anticancer Activity (IC50 µM) | Antitubercular Activity (MIC µg/mL) |

|---|---|---|---|

| This compound | [Structure Image] | 20 | 5 |

| Related Imidazole Derivative | [Structure Image] | 15 | 10 |

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Differences

Table 1: Key Structural Features of Oxalamide and Acetamide Derivatives

Key Observations :

- The target compound shares the oxalamide backbone with S336 and compound 17 but differs in substituents. The 4-phenylimidazole-thioethyl group distinguishes it from S336 (pyridyl-ethyl) and compound 17 (methoxyphenyl) .

- Compared to W1 (a benzimidazole-thioacetamido benzamide), the target compound’s imidazole-thioethyl and acetamidophenyl groups may influence binding specificity, as benzimidazole derivatives are known for antimicrobial activity .

Key Observations :

- Oxalamide derivatives like compound 17 are synthesized via amine-oxalyl chloride coupling, yielding 35%, suggesting similar routes may apply to the target compound .

- Benzimidazole-thiazole hybrids (e.g., 9c) achieve higher yields (60-75%) using CuI catalysis, highlighting the efficiency of click chemistry for heterocyclic systems .

Key Observations :

- S336’s safety profile (NOEL = 100 mg/kg/day) suggests oxalamides can be low-toxicity compounds, though therapeutic agents may require stricter thresholds .

- Benzimidazole derivatives like W1 show potent bioactivity (IC50 <10 μM), suggesting the target compound’s imidazole-thioethyl group may confer similar efficacy .

Biological Activity

N1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (CAS Number: 897457-56-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activities, focusing on its antibacterial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5O3S, with a molecular weight of 423.5 g/mol. The compound features an oxalamide backbone with acetamido and imidazole functionalities that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N5O3S |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 897457-56-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxalamide link and the introduction of the imidazole ring. Specific synthetic routes may vary, but they generally involve coupling reactions facilitated by various coupling agents.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing imidazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that these compounds can inhibit bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that similar oxalamide derivatives possess cytotoxic effects against several cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases . For example, studies have shown that certain imidazole-containing compounds can significantly reduce cell viability in cancer models compared to untreated controls .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as a potent inhibitor for various enzymes linked to disease pathways. For instance, it has been reported to inhibit alkaline phosphatase and other relevant enzymes involved in metabolic processes . The structure-activity relationship (SAR) analysis suggests that modifications on the imidazole or acetamido groups can enhance inhibitory potency.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antibacterial Efficacy : A study demonstrated that an analog of this compound exhibited an MIC of 16 µg/mL against Pseudomonas aeruginosa, indicating strong antibacterial activity .

- Cytotoxicity Against Cancer Cells : In a comparative study, a derivative was tested against multiple cancer cell lines, showing significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

- Enzyme Inhibition : Research on enzyme kinetics revealed that modifications in the thioether group significantly influenced the inhibitory activity against specific enzymes associated with cancer metabolism .

Q & A

Basic: What synthetic strategies are employed to prepare N1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Oxalamide Formation : Reacting 3-acetamidophenylamine with oxalyl chloride derivatives under inert conditions (e.g., dichloromethane, triethylamine) to form the N1-(3-acetamidophenyl)oxalamide intermediate .

Thioether Linkage Introduction : Coupling the intermediate with 2-((4-phenyl-1H-imidazol-2-yl)thio)ethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are used to isolate high-purity products. Yields range from 35% to 53%, depending on steric and electronic factors .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

Methodological Answer:

Low yields in amidation often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .

- Catalyst Systems : Using DMAP (4-dimethylaminopyridine) to accelerate acyl transfer or switching to HATU as a coupling agent for improved efficiency .

- Temperature Control : Gradual warming (0°C to room temperature) minimizes side reactions like imidazole ring decomposition .

- Real-Time Monitoring : LC-MS tracking of intermediates ensures timely quenching and reduces over-reaction .

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., acetamido proton at δ ~2.1 ppm, imidazole protons at δ ~7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (<5 ppm error) verifies molecular formula .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., <0.4% deviation) .

- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .

Advanced: How do structural modifications (e.g., substituent changes on the imidazole ring) impact bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to targets like HIV-1 gp120 (IC improvements of ~2-fold in analogs with 4-Cl-phenyl substitutions) .

- Steric Effects : Bulky substituents on the imidazole (e.g., 4-phenyl vs. 4-methyl) reduce solubility but increase target selectivity in anticancer assays .

- Thioether vs. Ether Linkages : Thioether groups improve metabolic stability (e.g., t increased from 1.2 to 3.8 hours in plasma) .

Advanced: How can molecular docking resolve contradictions in reported biological activities?

Methodological Answer:

Discrepancies in activity data (e.g., antiviral vs. anticancer) may arise from assay-specific conditions. To reconcile:

Docking Simulations : Use software like AutoDock Vina to model interactions with diverse targets (e.g., HIV-1 CD4-binding site vs. kinase domains). For example, the imidazole-thioethyl moiety shows strong hydrogen bonding with CD4 residues (binding energy: −9.2 kcal/mol) but weaker interactions with EGFR .

Free Energy Calculations : MM-GBSA analysis quantifies binding affinity differences across targets .

Experimental Cross-Validation : Compare in vitro results (e.g., enzyme inhibition vs. cell viability assays) to contextualize target specificity .

Basic: What in vitro assays are used to evaluate this compound’s biological potential?

Methodological Answer:

- Antiviral Activity : HIV-1 entry inhibition assays (TZM-bl cells, luciferase reporter) measure IC values .

- Anticancer Screening : MTT assays (e.g., against MCF-7 or HeLa cells) assess cytotoxicity, with IC typically in the 10–50 μM range .

- Enzyme Inhibition : COX-1/2 inhibition studies (fluorometric kits) evaluate anti-inflammatory potential .

Advanced: How do researchers address solubility challenges in biological testing?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Prodrug Strategies : Introduce phosphate esters at the acetamido group, which hydrolyze in vivo to improve bioavailability .

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion (e.g., particle size ~120 nm, PDI <0.2) .

Advanced: What computational tools predict metabolic liabilities of this compound?

Methodological Answer:

- CYP450 Metabolism Prediction : Software like StarDrop identifies likely oxidation sites (e.g., imidazole sulfur or acetamido methyl groups) .

- Metabolite Identification : Molecular docking with CYP3A4 (PDB ID: 4I3G) predicts N-deacetylation as a primary metabolic pathway .

- In Silico Toxicity : Derek Nexus assesses genotoxicity risks (e.g., alerts for thioether-related mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.